

Application Notes and Protocols: Creating a Calcyclin (S100A6) Knockout Mouse Model

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Compound of Interest

Compound Name: *calcyclin*

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Introduction

Calcyclin, also known as S100A6, is a small, acidic calcium-binding protein belonging to the S100 family. It is involved in a multitude of cellular processes, including cell cycle progression, differentiation, and intracellular signaling.^[1] Dysregulation of **calcyclin** expression has been implicated in various diseases, including cancer and neurodegenerative disorders, making it a compelling target for therapeutic intervention. The generation of a **calcyclin** knockout (KO) mouse model is an invaluable tool for elucidating its physiological functions and its role in pathology.

These application notes provide a comprehensive guide to creating and validating a **calcyclin** knockout mouse model using CRISPR-Cas9 technology. Detailed protocols for key experiments, data presentation guidelines, and visualizations of relevant signaling pathways are included to facilitate the successful implementation of this model in your research.

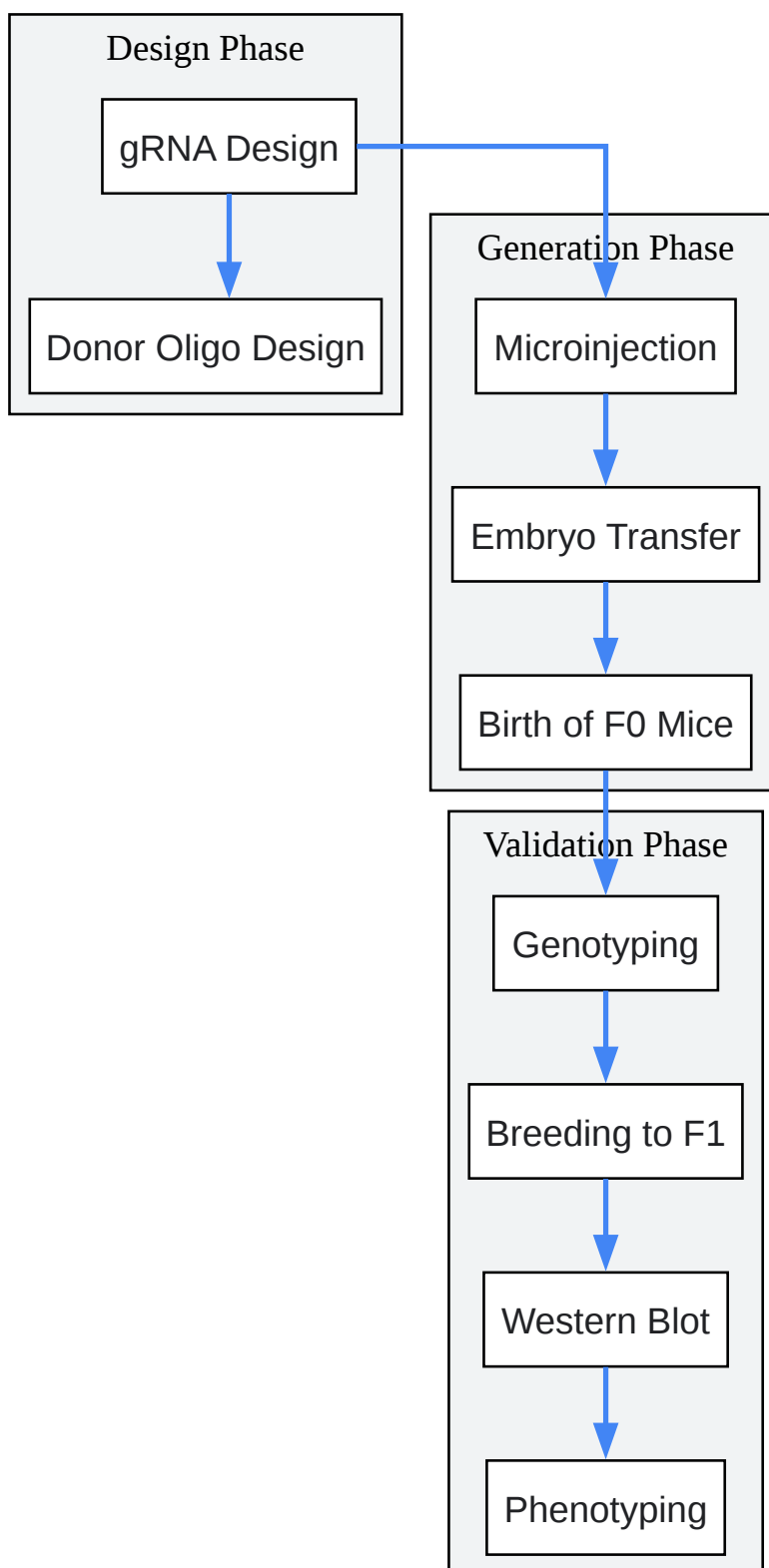
Generation of Calcyclin (S100a6) Knockout Mice using CRISPR-Cas9

The most efficient method for generating a **calcyclin** knockout mouse is through the application of CRISPR-Cas9 technology to induce a frameshift mutation in the S100a6 gene,

leading to a loss of function. The strategy involves the design of a single guide RNA (sgRNA) that targets an early exon of the S100a6 gene.

Experimental Workflow

The overall workflow for generating the **calcyclin** knockout mouse model is depicted below.



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Figure 1: Experimental workflow for generating a **calcyclin** knockout mouse.

Protocol: CRISPR-Cas9 Mediated Knockout of S100a6

Objective: To generate a frameshift mutation in the mouse S100a6 gene using CRISPR-Cas9.

Materials:

- Cas9 nuclease (mRNA or protein)
- Custom synthesized sgRNA targeting mouse S100a6
- Fertilized mouse embryos (C57BL/6J strain recommended)
- Microinjection setup
- Embryo transfer equipment
- Pseudopregnant recipient female mice

Procedure:

- sgRNA Design:
 - Obtain the genomic sequence of the mouse S100a6 gene from the NCBI database (Gene ID: 20200).[\[2\]](#)
 - Utilize online CRISPR design tools (e.g., ATUM, Horizon's Edit-R) to identify and select a highly specific sgRNA sequence targeting the first exon of S100a6.[\[3\]](#)[\[4\]](#) Ensure the selected sgRNA has a low predicted off-target score.
 - A potential sgRNA target sequence (20 bp) should precede a Protospacer Adjacent Motif (PAM) sequence (NGG).
- Preparation of Microinjection Mix:
 - Prepare a microinjection buffer (e.g., TE buffer, pH 7.5).
 - Mix Cas9 mRNA (e.g., 100 ng/μL) and the synthesized sgRNA (e.g., 50 ng/μL) in the microinjection buffer.

- Incubate the mixture at 37°C for 10 minutes to allow the formation of the Cas9-sgRNA ribonucleoprotein (RNP) complex.
- Microinjection:
 - Harvest fertilized embryos from superovulated female mice.
 - Using a microinjection needle, inject the Cas9-sgRNA RNP complex into the cytoplasm or pronucleus of the fertilized embryos.
- Embryo Transfer:
 - Surgically transfer the microinjected embryos into the oviducts of pseudopregnant recipient female mice.
- Generation of Founder (F0) Mice:
 - Allow the surrogate mothers to carry the embryos to term.
 - The resulting offspring are the F0 generation and will be screened for the desired mutation.

Validation of the Calcyclin Knockout Mouse Model

Genotyping of Founder Mice

Founder (F0) mice need to be genotyped to identify individuals carrying the desired mutation in the S100a6 gene. This is typically achieved through PCR amplification of the target region followed by Sanger sequencing.

Table 1: Primer Sequences for S100a6 Genotyping

Primer Name	Sequence (5' - 3')	Expected Amplicon Size (Wildtype)
S100a6-F	GCAACCTGAGTCTGCTCTTC TGG	239 bp
S100a6-R	AAACTCAGTCATCCTGTGTC CCTCC	239 bp
CSD-S100a6-ttR2	CAGTCTCAAGCCAACACAG GTGG	N/A

Primer sequences are based on the UC Davis KOMP project for the S100a6 gene.[\[5\]](#)

Protocol: PCR-Based Genotyping

Objective: To amplify the targeted region of the S100a6 gene for mutation analysis.

Materials:

- Genomic DNA extracted from tail biopsies of F0 mice
- PCR primers (Table 1)
- Taq DNA polymerase and reaction buffer
- dNTPs
- Thermocycler
- Agarose gel electrophoresis system

Procedure:

- DNA Extraction: Extract genomic DNA from tail snips of 2-3 week old pups.
- PCR Amplification:
 - Set up a 25 µL PCR reaction with the following components:

- 1 µL Genomic DNA (~50-100 ng)
- 2.5 µL 10x PCR Buffer
- 0.5 µL dNTPs (10 mM)
- 1 µL Forward Primer (10 µM)
- 1 µL Reverse Primer (10 µM)
- 0.25 µL Taq DNA Polymerase
- 18.75 µL Nuclease-free water
- Use the following cycling conditions:
 - Initial denaturation: 95°C for 5 minutes
 - 35 cycles of:
 - Denaturation: 95°C for 30 seconds
 - Annealing: 60°C for 30 seconds
 - Extension: 72°C for 45 seconds
 - Final extension: 72°C for 5 minutes
- Gel Electrophoresis: Run the PCR products on a 1.5% agarose gel to verify the amplification of a band of the expected size.
- Sequence Analysis: Purify the PCR products and send them for Sanger sequencing to identify any insertions or deletions (indels) at the target site.

Confirmation of Protein Knockout by Western Blot

To confirm that the genetic modification results in the absence of the **calcyclin** protein, Western blot analysis should be performed on tissues from homozygous knockout mice.

Protocol: Western Blotting for Calcyclin

Objective: To detect the presence or absence of **calcyclin** protein in tissue lysates.

Materials:

- Tissue samples from wildtype, heterozygous, and homozygous knockout mice
- RIPA lysis buffer with protease inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibody: anti-S100A6/**Calcyclin** antibody
- Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
- Chemiluminescent substrate
- Imaging system

Procedure:

- Protein Extraction: Homogenize tissue samples in RIPA buffer and determine protein concentration using a BCA assay.
- SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary anti-S100A6 antibody overnight at 4°C.

- Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The expected molecular weight of **calcyclin** is approximately 10 kDa.

Phenotypic Characterization of Calcyclin Knockout Mice

A thorough phenotypic analysis is crucial to understand the physiological role of **calcyclin**. Based on existing literature, a hematopoietic system-specific knockout of S100a6 resulted in observable phenotypes.[\[6\]](#)

Table 2: Summary of Expected Phenotypic Changes in S100a6 Knockout Mice

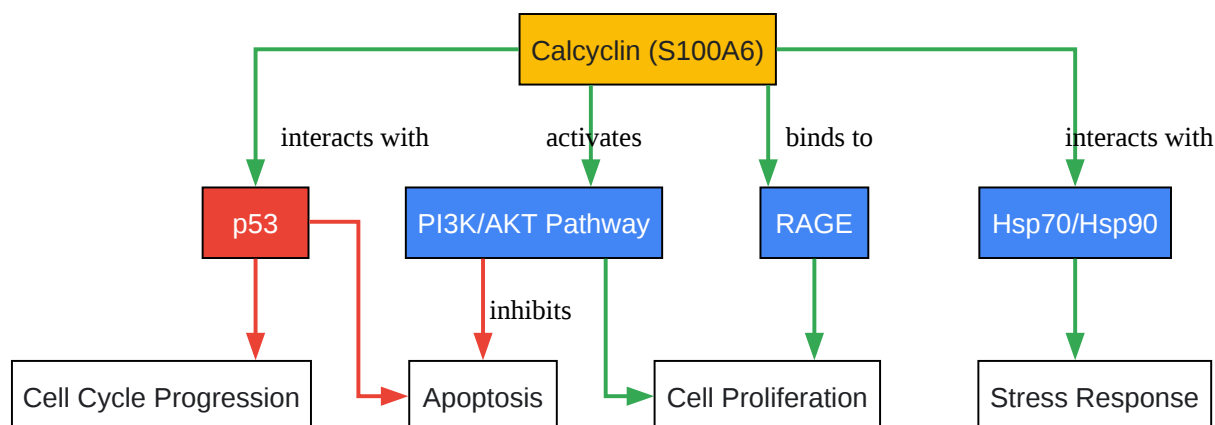
Phenotype Category	Parameter Measured	Expected Observation in KO vs. WT	Reference
Hematology	Total Bone Marrow Cellularity	Decreased	[6]
Long-Term Hematopoietic Stem Cell (LT-HSC) Count	Decreased	[6]	
Cellular Processes	Apoptosis in LT-HSCs (Annexin V staining)	Increased	[6]
Signaling Pathways	Phosphorylation of Akt	Decreased	[6]

Further phenotypic analysis should include a comprehensive examination of various organ systems, behavior, and response to physiological challenges.

Calcyclin (S100A6) Signaling Pathways

Calcyclin is a multifaceted protein that interacts with a variety of intracellular partners to modulate several signaling pathways. Understanding these interactions is key to interpreting

the phenotype of the knockout mouse.



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Figure 2: Key signaling interactions of **Calcyclin** (S100A6).

Calcyclin has been shown to interact with the tumor suppressor p53, potentially modulating its activity in regulating the cell cycle and apoptosis.[1] It also activates the PI3K/AKT pathway, which is a critical regulator of cell proliferation and survival.[6] Furthermore, S100A6 can bind to the Receptor for Advanced Glycation End products (RAGE), influencing cellular proliferation.[7] Its interaction with the Hsp70/Hsp90 machinery suggests a role in the cellular stress response. [7]

Conclusion

The generation of a **calcyclin** knockout mouse model provides a powerful system to investigate the in vivo functions of this important signaling protein. The protocols and information provided in these application notes offer a robust framework for the successful creation, validation, and characterization of this valuable research tool. The insights gained from studying this model will undoubtedly contribute to a deeper understanding of the physiological and pathological roles of **calcyclin** and may pave the way for novel therapeutic strategies.

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